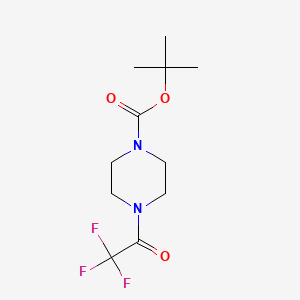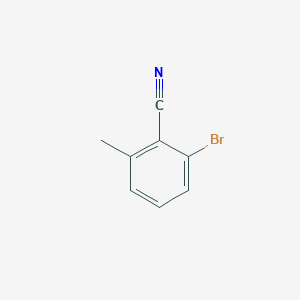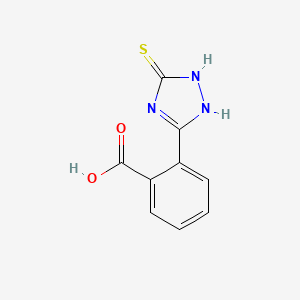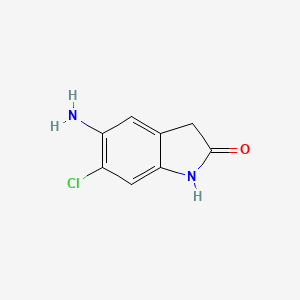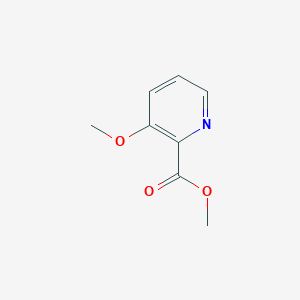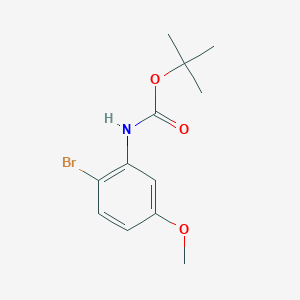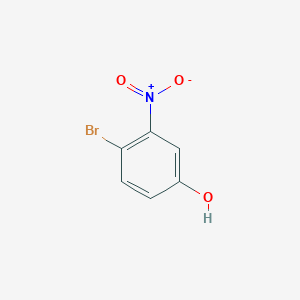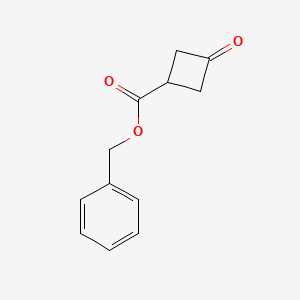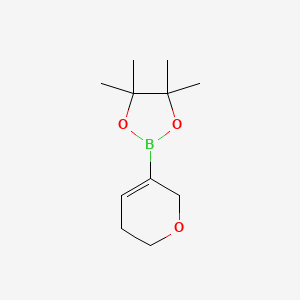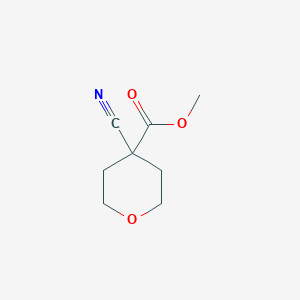
4-cyano-tétrahydro-2H-pyran-4-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a compound that belongs to the class of organic compounds known as pyrans, which are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific structure of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is not directly studied in the provided papers, but related compounds with similar functional groups and structural motifs have been investigated extensively.
Synthesis Analysis
The synthesis of related pyran derivatives has been achieved through various methods. For instance, a green and efficient one-pot, four-component synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water has been described, highlighting the atom-economical and catalyst-free nature of the process . Additionally, a microwave-assisted liquid-phase synthesis using functional ionic liquid as soluble support has been developed for methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, resulting in good yields and high purities without the need for chromatographic purification . These methods emphasize the trend towards more sustainable and efficient synthetic routes for pyran derivatives.
Molecular Structure Analysis
The molecular structure of pyran derivatives has been elucidated using various spectroscopic and structural techniques. Single-crystal X-ray diffraction analysis has been employed to determine the crystal structure of isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, revealing the presence of conformational polymorphs and the types of supramolecular assembly . Density functional theory (DFT) computations have been used to optimize the structure and analyze molecular interactions, such as Hirshfeld surface and fingerprint analysis .
Chemical Reactions Analysis
The reactivity of pyran derivatives has been explored in various chemical reactions. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into a range of heterocyclic compounds upon treatment with different nucleophilic reagents . The study of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates has also revealed novel methods for the preparation of substituted derivatives of cyclopentenone and other heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives are influenced by their molecular structure and the nature of their functional groups. The crystal cohesion and variations in crystal packing of isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate are achieved through various inter- and intramolecular hydrogen-bonding interactions . The spectral studies of these compounds, including IR and NMR spectroscopy, provide insights into their structural features and the flattened-boat conformation of the pyran ring .
Applications De Recherche Scientifique
Médecine : Synthèse et développement de médicaments
Le 4-cyano-tétrahydro-2H-pyran-4-carboxylate de méthyle est utilisé dans l’industrie pharmaceutique pour la synthèse de divers médicaments. Sa structure sert de bloc de construction dans la création de composés présentant des effets thérapeutiques potentiels. Par exemple, il peut être utilisé pour développer des inhibiteurs d’enzymes comme IRAK4, qui sont importants dans le traitement des maladies inflammatoires .
Agriculture : Formulation de pesticides et d’herbicides
En agriculture, ce composé trouve une application dans la formulation de pesticides et d’herbicides. Ses propriétés chimiques lui permettent d’être un précurseur dans la synthèse de substances qui contrôlent les ravageurs et les mauvaises herbes, améliorant ainsi la protection des cultures et les rendements .
Science des matériaux : Synthèse de polymères
La réactivité du composé en fait un monomère précieux dans la synthèse des polymères. Il contribue à la création de nouveaux matériaux polymères aux propriétés souhaitables telles qu’une durabilité accrue, une flexibilité et une résistance aux facteurs environnementaux .
Sciences de l’environnement : Matériaux biodégradables
La recherche environnementale exploite le this compound pour développer des matériaux biodégradables. Ces matériaux visent à réduire la pollution environnementale en se décomposant naturellement sans laisser de résidus nocifs .
Industrie alimentaire : Agents aromatisants et odorants
Bien qu’il ne soit pas directement utilisé comme additif alimentaire, ce composé est impliqué dans la synthèse d’agents aromatisants et odorants. Il aide à créer des molécules complexes qui imitent les arômes et les odeurs naturels, qui sont ensuite utilisés dans les produits alimentaires et les parfums .
Production d’énergie : Recherche sur les biocarburants
Dans le domaine de la production d’énergie, les chercheurs explorent l’utilisation du this compound dans la production de biocarburants. Sa structure chimique est étudiée pour une conversion potentielle en biocarburants qui sont plus durables et respectueux de l’environnement que les combustibles fossiles traditionnels .
Synthèse chimique : Réactions multicomposants
Ce composé est essentiel dans les réactions multicomposants (RMC), qui sont des méthodes efficaces pour construire des molécules complexes. Il agit comme réactif dans les RMC pour produire une large gamme de composés hétérocycliques ayant des applications en chimie médicinale et en science des matériaux .
Produits pharmaceutiques : Principes pharmaceutiques actifs (API)
Enfin, le this compound est essentiel dans la synthèse de principes pharmaceutiques actifs (API). Sa polyvalence permet la création d’API qui sont essentiels au développement de nouveaux médicaments pour traiter diverses maladies .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar compound, ethyl 4-cyanotetrahydro-2h-pyran-4-carboxylate, is used in the preparation of imidazo [1,2-a]pyridinyl derivatives as irak4 inhibitors . IRAK4 is a kinase involved in the Toll-like receptor and interleukin-1 signaling pathways, playing a crucial role in innate immunity and inflammation.
Mode of Action
Based on its structural similarity to ethyl 4-cyanotetrahydro-2h-pyran-4-carboxylate, it might interact with its targets in a similar manner .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
Propriétés
IUPAC Name |
methyl 4-cyanooxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCVBMSJKWEGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587389 | |
| Record name | Methyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362703-30-8 | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-cyanotetrahydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362703-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-cyanooxane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


